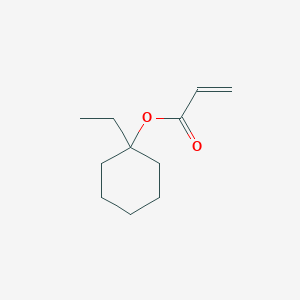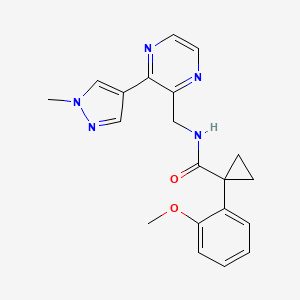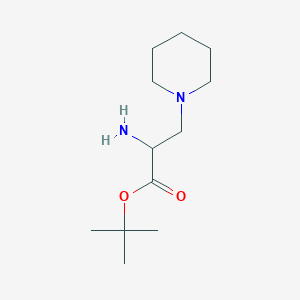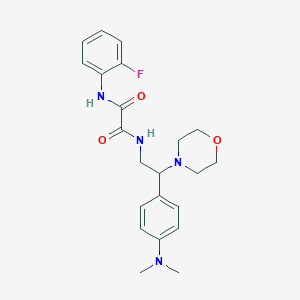
2-Propenoic acid, 1-ethylcyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Propenoic acid, 1-ethylcyclohexyl ester” is a chemical compound with the molecular formula C11H18O2 . It is used for industrial purposes .
Molecular Structure Analysis
The molecular structure of “2-Propenoic acid, 1-ethylcyclohexyl ester” consists of 11 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . For a more detailed structural analysis, it would be beneficial to refer to a 3D molecular model or a detailed structural diagram.Wissenschaftliche Forschungsanwendungen
Stereocontrolled Synthesis
A notable application in scientific research involving 2-Propenoic acid, 1-ethylcyclohexyl ester, is its use in the stereocontrolled synthesis of enantiomers of phaseic acid and its methyl ester. This process starts from ethyl (1 R, 2 S)-5,5-ethylenedioxy-2-hydroxycyclohexanecarboxylate, employing 6-Oxabicyclo[3.2.1]octenone as a key intermediate. The addition of a side chain and subsequent transformations yield optically pure phaseic acid and methyl phaseate (Kitahara, Touhara, Watanabe, & Mori, 1989).
Novel RO-BH2 Intermediate Characterization
Research has shown the unusual reduction of aryl-substituted 3-hydroxyacrylic acid ester by BH3, resulting in the propenoic acid ethyl ester. This study was significant for proving the presence of an intermediate containing a cyclic O-BH2 ← O═C< moiety, utilizing innovative NMR techniques for unambiguous characterization (Islam, Ahmad, Liu, Försterling, & Hossain, 2008).
Glycopeptide Isolation and Oxidation
Another research application involves the isolation of glycopeptides from hen's-egg albumin and their oxidation by periodate. This process demonstrated the presence of cyclohexyl propionate and other cyclohexyl esters as oxidation products, shedding light on the potential structures of docosahexaenoic acid (Fletcher, Marks, Marshall, & Neuberger, 1963).
Antimicrobial and Antioxidant Properties
Phenolic acids alkyl esters, including methyl, ethyl, propyl, butyl, and hexyl, have been prepared and investigated for their antimicrobial and antioxidant activities. The study found that butyl esters of phenolic acids exhibited higher inhibitory activity than methyl esters, with certain alkyl esters of caffeic acid showing the highest antioxidant activity (Merkl, Hrádková, Filip, & Šmidrkal, 2018).
Biological Impact of Phthalates
Research on esters of phthalic acid, including their use to improve the plasticity of industrial polymers, has highlighted their extensive exposure to humans and the environment. Studies on cytotoxicity, endocrine disruption, and other effects mediated by various phthalates like DEHP and DEP have underscored the importance of understanding the biological impacts of these substances (Mankidy, Wiseman, Ma, & Giesy, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-ethylcyclohexyl) prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-10(12)13-11(4-2)8-6-5-7-9-11/h3H,1,4-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWURGDTWUGDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCC1)OC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 1-ethylcyclohexyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2663978.png)
![N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2663979.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2663980.png)

![6-(Furan-2-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2663983.png)


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2663986.png)


![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2663996.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2663999.png)
